N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
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Description
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O5S and its molecular weight is 363.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization The synthesis and characterization of compounds related to N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide involve complex chemical reactions and analytical techniques. For instance, the compound 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting specific precursors at high temperatures. This process led to the creation of N-trinitroethylamino derivatives and energetic salts, characterized by multinuclear NMR spectroscopy, IR, and elemental analysis. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, showing potential for application in energetic materials (Yu et al., 2017).
Antimicrobial Activities Derivatives of furan-2-carboxamide, such as those obtained from furan-2-carbohydrazide, have been evaluated for their antimicrobial activities. Compounds synthesized in this domain have shown activity against various microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).
Anticancer and Antiangiogenic Effects Research has explored the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives, synthesized by coupling amines with specific acidic compounds. These derivatives have demonstrated the ability to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential for anticancer therapy (Chandrappa et al., 2010).
Bioisosterism and Molecular Recognition The study of bioisosterism, particularly involving the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function, has led to the identification of compounds with significant activity at specific receptors. This research provides a theoretical basis for the development of new drugs, emphasizing the importance of structural and electronic features in drug design (Tosco & Lolli, 2008).
Chelating Properties Studies have also focused on the chelating properties of transition metal chelates derived from molecules containing the oxadiazole or furadiazole ring. These chelates have been examined for their potential in various applications, including antifungal activity against different fungal strains (Varde & Acharya, 2017).
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S/c1-8-5-10(19-24-8)16-11(20)7-25-14-18-17-12(23-14)6-15-13(21)9-3-2-4-22-9/h2-5H,6-7H2,1H3,(H,15,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEZHOYMFYIQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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